Hispidol B

描述

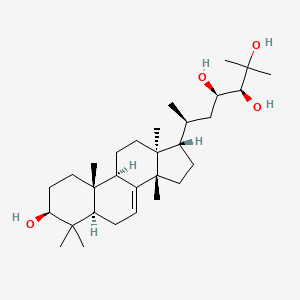

Hispidol B is a chemical compound with the molecular formula C30H52O4 . It has an average mass of 476.732 Da and a monoisotopic mass of 476.386566 Da . It is also known as (3β,13α,14β,17α,20S,23R,24S)-Lanost-7-ene-3,23,24,25-tetrol .

Synthesis Analysis

A series of aminoalkyl derivatives of analogs of the natural product hispidol were designed, synthesized, and evaluated against both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) . Promising MAO inhibitors were further checked for the inhibition of acetylcholinesterase and neuroinflammation . Among them, compounds 3aa and 3bc were identified as potential multifunctional molecules .Molecular Structure Analysis

Hispidol B has 10 defined stereocentres . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 5 freely rotating bonds . It violates the Rule of 5 once .Chemical Reactions Analysis

Hispidol B is a potent monoamine oxidase A (MAO-A) inhibitor . It has been found to greatly increase dopamine (DA) and serotonin levels dose-dependently in brain tissues . Slight changes in norepinephrine and 3,4-dihydroxyphenylacetic acid levels were observed .Physical And Chemical Properties Analysis

Hispidol B has a density of 1.1±0.1 g/cm3, a boiling point of 600.9±55.0 °C at 760 mmHg, and a flash point of 245.6±26.1 °C . It has a molar refractivity of 138.5±0.4 cm3, a polar surface area of 81 Å2, and a molar volume of 432.8±5.0 cm3 .科学研究应用

延年益寿和增强抗压能力

已对刺毛酚对延长寿命和增强抗压能力的潜力进行了研究。对模式生物秀丽隐杆线虫的研究表明,刺毛酚可以在正常条件下延长蠕虫的寿命,并在高温和氧化应激下提高存活率。这种效果归因于刺毛酚的抗氧化能力及其调节应激蛋白的能力 (Lim 等人,2020)。

抑制单胺氧化酶

已发现刺毛酚是人单胺氧化酶 A (MAO-A) 的一种有效且选择性抑制剂,MAO-A 是一种与治疗抑郁症和焦虑症相关的酶。它比其对应物 MAO-B 更有效地抑制 MAO-A,表明其作为开发可逆 MAO-A 抑制剂的新型先导化合物的潜力 (Baek 等人,2018)。

抗炎特性

在涉及蘑菇来源的刺毛酚,一种多酚化合物,的研究中,发现它具有显着的抗炎作用。刺毛酚抑制巨噬细胞中核因子 kappa B (NF-κB) 的激活和诱导型一氧化氮合酶 (iNOS) 的产生,表明其抗炎活性的途径 (Shao 等人,2015)。

神经保护和抗氧化活性

对刺毛酚衍生物的研究显示了其在管理神经退行性疾病方面的潜力。某些类似物作为选择性单胺氧化酶 B 抑制剂是有效的,显示出神经保护应用的前景。还评估了这些化合物对小胶质细胞活力和促炎介质产生的影响,表明在神经炎症条件下具有潜在益处 (Hassan 等人,2022)。

镇痛特性

已对三萜类化合物刺毛酚 A 进行了镇痛特性研究,表明其在小鼠模型中显着减少了疼痛反应。这表明其在疼痛管理中的潜在应用 (Khan 等人,2018)。

抗糖化和抗氧化活性

刺毛酚的来源刺毛苦瓜已显示出抗糖化和抗氧化活性。从果实中分离的多糖显示出降低糖尿病患者葡萄糖水平的潜力 (Jiang 等人,2016)。

生物合成和代谢

对苜蓿细胞培养中的代谢谱分析的研究揭示了刺毛酚在酵母引发剂刺激下的积累。这有助于了解植物中刺毛酚的生物合成和代谢途径 (Farag 等人,2009)。

降低心血管风险

刺毛草显示出改善心血管危险因素的潜力。在涉及大鼠的研究中,用 B. hispida 提取物进行治疗改善了心脏功能并减小了心肌梗塞面积,表明其在管理心血管疾病中的功效 (Vasanthi 等人,2009)。

作用机制

安全和危害

属性

IUPAC Name |

(3S,4R,6S)-6-[(3S,5R,9R,10R,13S,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(17-22(31)25(33)27(4,5)34)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-34H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWLZBQPRMCRKT-ZAVAKTSASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@H](C(C)(C)O)O)O)[C@@H]1CC[C@]2([C@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318432 | |

| Record name | Hispidol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hispidol B | |

CAS RN |

78739-39-6 | |

| Record name | Hispidol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78739-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hispidol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2581186.png)

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2581188.png)

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)

![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)